molecular formula C17H15FN2O3S B2712288 4-fluoro-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide CAS No. 898461-99-9

4-fluoro-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide

Cat. No.: B2712288
CAS No.: 898461-99-9
M. Wt: 346.38
InChI Key: GNPSZAUHPZDHTQ-UHFFFAOYSA-N
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Description

4-fluoro-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C17H15FN2O3S and its molecular weight is 346.38. The purity is usually 95%.
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Scientific Research Applications

  • Chemistry: Used as a building block for synthesizing more complex molecules.

  • Biology: Investigated for its potential as an enzyme inhibitor due to its structural mimicry of biological substrates.

  • Medicine: Explored as a potential drug candidate for treating various diseases.

  • Industry: Utilized in the development of novel materials due to its unique physicochemical properties.

Mechanism of Action: The compound likely exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form strong hydrogen bonds, while the fluorobenzene moiety enhances binding affinity through hydrophobic interactions. The pyrroloquinoline structure may allow for specific binding to biological targets, modulating their activity.

Comparison with Similar Compounds: Similar compounds include those with modifications in the fluoroaromatic ring or the pyrroloquinoline moiety. the unique combination of these structural features in this compound gives it distinctive properties. Similar compounds might include:

  • N-phenyl-4-fluorobenzenesulfonamide.

  • Pyrroloquinoline derivatives without fluorine substitution.

Each of these analogs might differ in their reactivity and biological activity, making our target compound particularly interesting for further research.

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Properties

IUPAC Name

4-fluoro-N-(11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN2O3S/c18-13-2-4-15(5-3-13)24(22,23)19-14-9-11-1-6-16(21)20-8-7-12(10-14)17(11)20/h2-5,9-10,19H,1,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNPSZAUHPZDHTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N2CCC3=CC(=CC1=C32)NS(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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